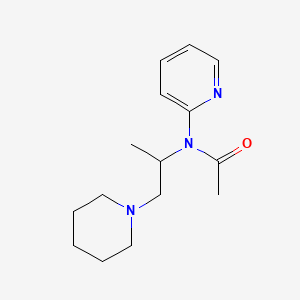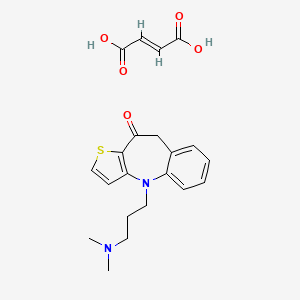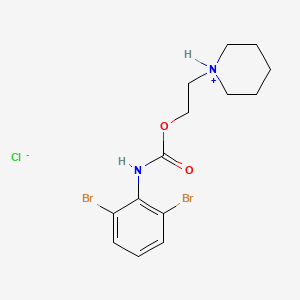
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride is a chemical compound with the molecular formula C14H19Br2ClN2O2 and a molecular weight of 442.62 g/mol It is a derivative of carbanilic acid and contains a piperidine moiety, which is a six-membered heterocycle with one nitrogen atom
Méthodes De Préparation
The synthesis of 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride typically involves the reaction of 2,6-dibromocarbanilic acid with 2-piperidinoethanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine moiety can interact with various biological molecules, potentially modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride can be compared with other similar compounds, such as:
2,6-Dibromocarbanilic acid 2-piperidinoethyl ester: This compound is similar in structure but lacks the hydrochloride component.
2-Piperidinoethyl 2,6-dibromobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
20229-07-6 |
|---|---|
Formule moléculaire |
C14H19Br2ClN2O2 |
Poids moléculaire |
442.57 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride |
InChI |
InChI=1S/C14H18Br2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H |
Clé InChI |
GOLLOENUSIVWFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Br)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


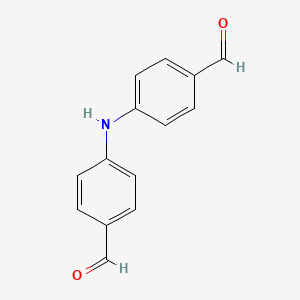

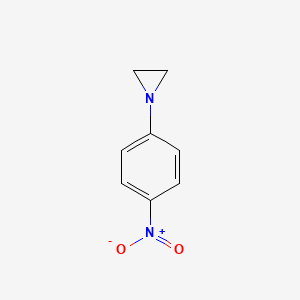
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)

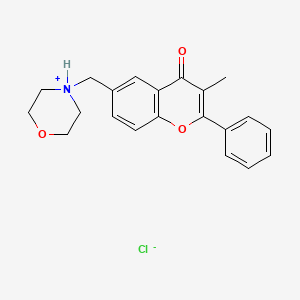

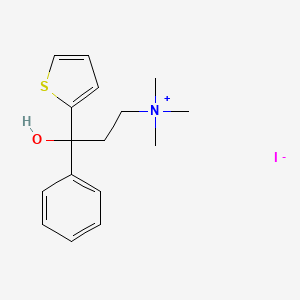

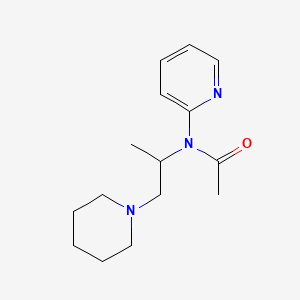
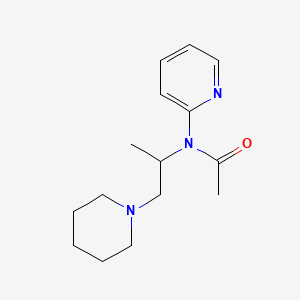
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
